VTP-27999 - 942142-51-0

VTP-27999

Catalog Number: EVT-506165
CAS Number: 942142-51-0
Molecular Formula: C26H41ClN4O5
Molecular Weight: 525.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VTP-27999 is a nonpeptidic alkyl amine classified as a direct renin inhibitor. [] It has been investigated in scientific research for its potential to block the renin-angiotensin system (RAS) more effectively than existing RAS blockers like aliskiren. [] This makes VTP-27999 a valuable tool for studying the physiological and pathological roles of the RAS, particularly in the context of hypertension and renal function. [, , ]

Synthesis Analysis

A detailed description of the synthetic methodology for VTP-27999 is outlined in the paper "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility." [] The synthesis involves structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors, leading to the rational incorporation of polar functional groups. A key step in the synthesis is the replacement of a cyclohexylmethyl group with a (R)-(tetrahydropyran-3-yl)methyl group, which occupies the S1 pocket of the renin enzyme. []

Mechanism of Action

VTP-27999 functions as a direct renin inhibitor, binding to the active site of renin and preventing the conversion of angiotensinogen to angiotensin I. [, , , ] Unlike aliskiren, VTP-27999 does not appear to unfold prorenin, the inactive precursor of renin. [, ] Interestingly, VTP-27999 exhibits a unique interaction with renin immunoassays by increasing the affinity of antibodies used to detect renin, leading to an apparent increase in renin immunoreactivity. []

VTP-27999 also demonstrates an ability to accumulate within renin-synthesizing cells, potentially leading to more sustained inhibition of renin activity compared to aliskiren. [, ] This intracellular accumulation may contribute to its long-lasting effects on blood pressure. [] Furthermore, research suggests that VTP-27999 can block renin's ability to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in vascular smooth muscle cells, potentially influencing vascular remodeling. [] This interaction with the ERK1/2 pathway appears to be independent of the (pro)renin receptor ((P)RR), suggesting an alternative mechanism of action. []

Physical and Chemical Properties Analysis

While the provided abstracts do not delve into the specific physical and chemical properties of VTP-27999, "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility." [] notes a greater than 15% oral bioavailability in three species and good exposure in humans. [] Further investigation is required to determine properties like solubility, melting point, and stability.

Applications
  • Investigating the effects of maximal renin inhibition: VTP-27999's ability to achieve higher levels of renin inhibition compared to aliskiren makes it a valuable tool for studying the maximum effects of blocking the RAS. [] This has implications for understanding the potential benefits and risks of aggressive RAS blockade in various conditions.
  • Studying the role of (pro)renin receptor ((P)RR) in renin release: Research utilizing VTP-27999 has provided insights into the involvement of the (P)RR in the regulation of renin and prorenin release. [] This knowledge contributes to our understanding of how the RAS is controlled at a cellular level.
  • Understanding intracellular renin inhibition: VTP-27999's ability to accumulate within renin-synthesizing cells allows for the investigation of intracellular renin inhibition as a potential therapeutic strategy. [, ] This approach may offer advantages over traditional RAS blockers that primarily target extracellular renin.
  • Exploring alternative signaling pathways affected by renin: The discovery that VTP-27999 can block renin-induced ERK1/2 activation independently of the (P)RR opens up new avenues for understanding how renin influences cellular processes beyond the classical RAS pathway. []

Aliskiren

Compound Description: Aliskiren is a direct renin inhibitor, used as an antihypertensive drug. It works by binding to renin and blocking the conversion of angiotensinogen to angiotensin I, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS). [, , , , , , , , ]

Angiotensinogen

Compound Description: Angiotensinogen is a precursor protein produced by the liver. It serves as the substrate for renin, which cleaves angiotensinogen to generate angiotensin I. []

Relevance: Angiotensinogen is a key component of the RAAS pathway targeted by VTP-27999. By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, ultimately reducing the formation of angiotensin II, a potent vasoconstrictor. [, ]

Angiotensin I

Compound Description: Angiotensin I is a peptide hormone generated from the cleavage of angiotensinogen by renin. It is further converted to angiotensin II by angiotensin-converting enzyme (ACE). [, ]

Relevance: VTP-27999 indirectly affects angiotensin I levels by inhibiting renin, the enzyme responsible for its generation from angiotensinogen. Lower renin activity due to VTP-27999 results in decreased angiotensin I production, ultimately contributing to the lowering of angiotensin II. [, ]

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide hormone that plays a central role in regulating blood pressure and electrolyte balance. It is produced from angiotensin I by ACE. [, , ]

Relevance: VTP-27999 indirectly reduces angiotensin II levels by inhibiting the RAAS pathway upstream. By blocking renin, VTP-27999 lowers the production of angiotensin I, which in turn reduces the substrate available for ACE to generate angiotensin II. This decrease in angiotensin II contributes to VTP-27999's antihypertensive effect. [, , ]

Aldosterone

Compound Description: Aldosterone is a steroid hormone produced by the adrenal glands. It plays a crucial role in regulating blood pressure by promoting sodium and water retention in the kidneys. []

Relevance: VTP-27999 indirectly affects aldosterone levels by inhibiting the RAAS pathway. Reduced angiotensin II levels, resulting from VTP-27999's inhibition of renin, lead to decreased aldosterone secretion from the adrenal glands. This reduction in aldosterone contributes to VTP-27999's blood pressure-lowering effect. []

Prorenin

Compound Description: Prorenin is the inactive precursor of renin. It can be converted to active renin enzymatically or by binding to the (pro)renin receptor, although the physiological relevance of the latter remains debated. [, , , ]

Relevance: Prorenin is directly relevant to VTP-27999's mechanism of action. Unlike aliskiren, which can bind and unfold prorenin, VTP-27999 does not affect prorenin conformation. [, , ] This difference highlights distinct pharmacological profiles between the two renin inhibitors. [, , ]

Properties

CAS Number

942142-51-0

Product Name

Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate

Molecular Formula

C26H41ClN4O5

Molecular Weight

525.1 g/mol

InChI

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1

InChI Key

NXWASIVXQMMPLM-ZXMXYHOLSA-N

SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Synonyms

methyl (2-((3-chlorophenyl)(1-((2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate
VTP-000027999
VTP-27,999
VTP-27999

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.